Lipophilicity Shift: Computed XLogP 2.8 vs. Des-Bromo Analog (LogP ~1.74)
The 4-bromo substitution markedly increases computed lipophilicity relative to the des-bromo comparator 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 380569-79-9). The target compound has a computed XLogP of 2.8, whereas the comparator has a computed LogP of 1.736 . This represents a ΔLogP of approximately +1.06, which is considered a substantial shift sufficient to alter predicted membrane permeability, CNS penetration potential, and metabolic clearance pathways.
| Evidence Dimension | Computed Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.8 (computed) |
| Comparator Or Baseline | 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 380569-79-9); LogP = 1.736 (computed) |
| Quantified Difference | ΔLogP ≈ +1.06 |
| Conditions | Computed values from database predictions (XLogP and LogP algorithms may differ). |
Why This Matters
For procurement decisions in hit-to-lead or lead optimization programs, this lipophilicity difference directly impacts compound prioritization for permeability-limited targets, CNS drug discovery, or balancing potency against metabolic liability.
